Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 5932-31-0
VCID: VC2476723
InChI: InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
SMILES: CCOC(=O)C1=NNC2=C1CCC2
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

CAS No.: 5932-31-0

Cat. No.: VC2476723

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate - 5932-31-0

Specification

CAS No. 5932-31-0
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Standard InChI Key NDGAORNQTOHHSU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1CCC2
Canonical SMILES CCOC(=O)C1=NNC2=C1CCC2

Introduction

Chemical Identity and Structure

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate consists of a fused ring system with a pyrazole core connected to a cyclopentane ring, bearing an ethyl ester functional group. The structural characteristics of this compound contribute to its chemical reactivity and potential utility in various applications.

Basic Identification Parameters

The compound is characterized by several key identifiers, compiled in the following table:

ParameterValue
IUPAC NameEthyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
CAS Registry Number5932-31-0
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
MDL NumberMFCD07778361
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
InChI KeyNDGAORNQTOHHSU-UHFFFAOYSA-N
SMILES NotationCCOC(=O)C1=NNC2=C1CCC2

The compound features a pyrazole ring fused with a cyclopentane ring, with an ethyl ester group attached to the 3-position of the pyrazole moiety. This structural arrangement contributes to its potential as a versatile synthetic intermediate .

Physical and Chemical Properties

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate exhibits specific physical and chemical properties that influence its behavior in various applications and synthesis procedures.

Physical Properties

The physical characteristics of the compound are summarized in the following table:

PropertyValueDetermination Method
Physical StateSolidObserved
AppearanceYellow solidObserved
Melting Point125 °CExperimental
Boiling Point384.1 ± 42.0 °C at 760 mmHgPredicted
Density1.247 ± 0.06 g/cm³Predicted
Flash Point186.1 ± 27.9 °CPredicted
LogP1.07510 to 1.75Calculated
Refractive Index1.569Predicted
Vapor Pressure0.0 ± 0.9 mmHg at 25°CPredicted

The compound demonstrates relatively high melting and boiling points, which are consistent with its heterocyclic structure containing multiple hydrogen bonding sites . The moderate LogP value indicates a balance between hydrophilicity and lipophilicity, suggesting potential for moderate membrane permeability, which could be advantageous in drug development applications.

Chemical Reactivity

The chemical reactivity of ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is primarily governed by:

  • The ethyl ester group, which can undergo various transformations including hydrolysis, transesterification, and reduction

  • The pyrazole N-H functionality, which can serve as a nucleophile in alkylation and acylation reactions

  • The fused cyclopentane ring, which provides conformational constraint to the molecule

These characteristics make the compound versatile in organic synthesis, particularly as a building block for more complex heterocyclic systems with potential biological activity .

Applications in Research and Development

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate serves multiple functions in scientific research and pharmaceutical development.

Role as a Chemical Building Block

The compound functions as an important intermediate in organic synthesis and medicinal chemistry:

  • It serves as a scaffolding element for the construction of more complex heterocyclic systems

  • The ester functionality provides a handle for further derivatization and functional group transformations

  • The fused bicyclic system offers a rigid template for the design of bioactive molecules with specific three-dimensional arrangements

Related Compounds and Derivatives

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate belongs to a family of structurally related compounds, including:

Direct Derivatives

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS: 5932-32-1) represents the carboxylic acid form of the compound, which can be obtained through hydrolysis of the ethyl ester. This acid has its own set of properties:

  • Molecular Formula: C7H8N2O2

  • Applications in organic synthesis and as a precursor to various derivatives

  • GHS Hazard Classifications including skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H335)

Structural Analogs

5-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS: 12003597) represents a more complex derivative featuring a thiophenyl substituent at the 5-position of the cyclopentane ring . This modification likely alters the compound's physicochemical properties and potential biological activities.

SupplierCatalog NumberPurityPackage SizePrice (where available)
Sigma-AldrichOTV000856Not specified1 g$179.00
AChemBlockO3196995%Not specifiedNot provided
Aladdin ScientificALA-E420043-1g≥97%1 gNot provided
VGS Synthesis Pvt. Ltd.Not provided98%Various (1MT to 25kg)Not provided

The compound is generally available in research-grade purity, suitable for laboratory applications in chemical synthesis and pharmaceutical research .

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